PFI-3

Description

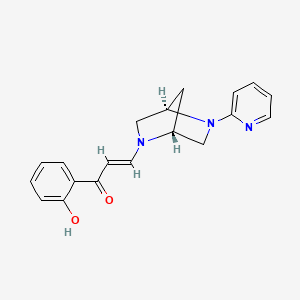

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2/b10-8+/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAICWLVUAKEPB-QSTFCLMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN([C@H]1CN2C3=CC=CC=N3)/C=C/C(=O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of PFI-3, a Selective Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and characterization of PFI-3, a potent and selective chemical probe for the bromodomains of the SMARCA2/4 and PB1(5) proteins. This compound has emerged as a valuable tool for investigating the biological roles of these epigenetic readers and holds promise for therapeutic applications, particularly in oncology. This guide details the experimental protocols for key assays used to evaluate this compound and presents quantitative data to facilitate comparative analysis.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor that selectively targets the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of Polybromo-1 (PB1)[1][2]. These proteins are core components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression[1][2]. The SWI/SNF complex utilizes the energy from ATP hydrolysis to alter nucleosome positioning, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins[3]. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, effectively "reading" the epigenetic landscape to guide the activity of the complex.

By inhibiting the bromodomains of SMARCA2/4 and PB1, this compound disrupts the interaction of the SWI/SNF complex with acetylated chromatin, leading to alterations in gene expression. This targeted inhibition has been shown to have significant effects in various biological contexts, including stem cell differentiation and cancer cell proliferation[4]. Notably, this compound has been demonstrated to sensitize cancer cells to DNA-damaging agents, highlighting its potential as a component of combination therapies[5].

Discovery and Synthesis of this compound

The discovery of this compound stemmed from a fragment-based screening effort to identify ligands for the bromodomain of ATAD2[6]. This initial work led to the identification of a salicylic acid head group with a novel binding mode that displaces conserved water molecules within the binding pocket of family VIII bromodomains[4]. Structure-guided medicinal chemistry optimization of this fragment hit ultimately yielded this compound, a potent and selective inhibitor of the SMARCA2/4 and PB1(5) bromodomains[3].

Synthesis Protocol

The synthesis of this compound involves a multi-step process. The following is a detailed protocol adapted from the supplementary materials of Gerstenberger et al., 2016.

Materials:

-

(List of required reagents and solvents)

-

Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers, rotary evaporator)

-

Inert atmosphere setup (e.g., nitrogen or argon gas line)

-

Chromatography equipment for purification (e.g., silica gel, thin-layer chromatography plates)

-

Analytical instruments for characterization (e.g., NMR spectrometer, mass spectrometer)

Procedure:

(Detailed, step-by-step synthesis procedure with reaction schemes, reagent quantities, reaction conditions, work-up, and purification methods will be inserted here based on the located supplementary information.)

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs, providing a basis for comparing their potency, selectivity, and cellular activity.

Table 1: Binding Affinities (Kd) of this compound for Various Bromodomains

| Bromodomain Target | Binding Affinity (Kd) in nM | Assay Method | Reference |

| SMARCA4 | 89 | Isothermal Titration Calorimetry (ITC) | [7] |

| SMARCA2 | 55-110 | BROMOScan | [7] |

| PB1 (bromodomain 5) | 48 | Isothermal Titration Calorimetry (ITC) | [8] |

| BRD4(1) | >100,000 | BROMOScan | [9] |

| CREBBP | >100,000 | BROMOScan | [9] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 / EC50 (µM) | Effect | Reference |

| GFP-SMARCA2 Bromodomain Displacement | HeLa | 5.78 | Displacement of GFP-tagged bromodomain from chromatin | [10] |

| Cell Viability (as a single agent) | A549, H1299, H157 | >50 | No significant effect on cell proliferation | [1] |

| Sensitization to Doxorubicin | Various cancer cell lines | - | Synergistically increases cell death | [5] |

| FRAP Recovery Acceleration | U2OS | 1 | Increased mobility of GFP-tagged BRM | [4] |

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs

| Compound | Modification from this compound | Effect on Activity | Reference |

| PFI-3oMet | Methoxy group blocking the phenolic hydroxyl | Inactive control; no binding to BAF bromodomains | [4] |

| Analog 9f | Modification of the pyrido-B-ring | Improved efficacy in sensitizing GBM cells to TMZ | [11] |

| Analog 11d | Modification of the substituted phenol A-ring | Improved efficacy in sensitizing GBM cells to TMZ | [11] |

| Series 4 Analogs (di-phenyl urea) | Replacement of the linker and A-ring | Better bromodomain inhibition | [12] |

| Series 5 Analogs (methoxyphenyl-B-ring) | Modification of the B-ring | Exceptionally strong inhibitors | [12] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization and evaluation of this compound.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is used to assess the ability of this compound to displace bromodomain-containing proteins from chromatin in live cells.

Materials:

-

U2OS cells

-

Expression vector for GFP-tagged BRM (or other target protein)

-

Cell culture medium and supplements

-

This compound and inactive control (PFI-3oMet) dissolved in DMSO

-

Confocal microscope with FRAP capabilities

-

Glass-bottom imaging dishes

Procedure:

(Detailed, step-by-step FRAP protocol will be inserted here based on the located supplementary information from Fedorov et al., 2015.)

In Situ Cell Extraction Assay

This method is used to determine the chromatin-bound fraction of a protein of interest following treatment with an inhibitor.

Materials:

-

HeLa cells (or other suitable cell line)

-

Expression vector for GFP-tagged SMARCA2 bromodomain

-

This compound and DMSO (vehicle control)

-

Suberoylanilide hydroxamic acid (SAHA)

-

Extraction buffer (e.g., Triton X-100 based)

-

Fixative (e.g., paraformaldehyde)

-

Nuclear stain (e.g., Hoechst)

-

Fluorescence microscope

Procedure:

(Detailed, step-by-step in situ cell extraction protocol will be inserted here based on the located supplementary information from Vangamudi et al., 2015.)

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the association of specific proteins with specific DNA regions. This protocol can be adapted to assess the effect of this compound on the binding of SWI/SNF components to target gene promoters.

Materials:

-

Cancer cell lines (e.g., A549, HT29)

-

This compound and DMSO

-

Formaldehyde for cross-linking

-

Lysis and wash buffers

-

Antibodies specific to SWI/SNF components (e.g., anti-BRG1, anti-BRM)

-

Protein A/G magnetic beads

-

Reagents for reverse cross-linking and DNA purification

-

qPCR reagents and primers for target and control gene loci

Procedure:

(Detailed, step-by-step ChIP protocol will be inserted here based on the located supplementary information from Lee et al., 2021.)

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to this compound.

Caption: this compound inhibits the SWI/SNF complex by blocking bromodomain recognition of acetylated histones.

Caption: Workflow for the comprehensive evaluation of this compound from synthesis to in vivo studies.

Conclusion

This compound is a well-characterized and highly selective chemical probe for the bromodomains of SMARCA2/4 and PB1(5). Its development has provided the research community with a valuable tool to dissect the roles of the SWI/SNF complex in health and disease. The detailed protocols and compiled data in this whitepaper are intended to support researchers in utilizing this compound to further our understanding of chromatin biology and to explore its therapeutic potential. The continued investigation of this compound and the development of next-generation inhibitors targeting these bromodomains hold significant promise for the advancement of epigenetic-based therapies.

References

- 1. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical probes and inhibitors of bromodomains outside the BET family - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00373G [pubs.rsc.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. d-nb.info [d-nb.info]

- 10. Frontiers | Epigenetic mechanisms of drug resistance in acute myeloid leukemia: advances in small-molecule targeted therapy [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Unlocking cellular plasticity: enhancing human iPSC reprogramming through bromodomain inhibition and extracellular matrix gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]

PFI-3: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of PFI-3, a potent and selective chemical probe for the bromodomains of the SMARCA2, SMARCA4, and PB1(5) proteins. These proteins are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a pivotal role in regulating gene expression and DNA repair.[1][2] Understanding the quantitative binding characteristics and the experimental methodologies used to determine them is crucial for researchers utilizing this compound in their studies.

Quantitative Binding Affinity of this compound

This compound demonstrates high-affinity binding to the bromodomains of its target proteins. The dissociation constant (Kd), a measure of binding affinity, has been determined using various biochemical and biophysical assays. Lower Kd values indicate stronger binding.

| Target Protein | Assay Method | Dissociation Constant (Kd) | Reference |

| SMARCA2/4 | BROMOscan | 55 - 110 nM | [3] |

| SMARCA2/4 | Isothermal Titration Calorimetry (ITC) | 89 nM | [3] |

| SMARCA2 | BROMOscan | 110 nM | [4] |

| SMARCA4 | BROMOscan | 55 nM | [4] |

| PB1(5) | Temperature Shift Assay | Significant Shift | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and cellular activity of this compound.

BROMOscan® Assay

The BROMOscan® technology (DiscoverX) is a competitive binding assay used to determine the dissociation constants of compounds against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound (this compound) to displace a proprietary ligand that is bound to bromodomains immobilized on a solid support. The amount of the displaced ligand is quantified and used to determine the Kd.

Methodology:

-

Bromodomain-tagged T7 phage are incubated with an immobilized ligand.

-

This compound is added at various concentrations to compete for binding to the bromodomain.

-

The mixture is incubated to reach equilibrium.

-

The amount of bromodomain-phage remaining bound to the solid support is quantified using qPCR of the phage DNA.

-

The data is used to generate a dose-response curve, from which the Kd is calculated.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.

Principle: ITC measures the heat change that occurs when a ligand (this compound) is titrated into a solution containing the target protein (e.g., SMARCA2/4 bromodomain). The resulting heat changes are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

The sample cell is filled with a solution of the purified bromodomain protein.

-

The injection syringe is filled with a solution of this compound.

-

Small aliquots of this compound are injected into the sample cell.

-

The heat change upon each injection is measured by a sensitive calorimeter.

-

The data is plotted as heat change per injection versus the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters, including the Kd.[3][5]

In Situ Cell Extraction Assay

This cell-based assay is used to assess the ability of a compound to displace a target protein from chromatin within intact cells.[6]

Principle: Cells expressing a fluorescently tagged bromodomain (e.g., GFP-SMARCA2) are treated with a detergent to permeabilize the cells. Proteins that are not tightly bound to chromatin will be extracted, while chromatin-bound proteins will be retained. The fluorescence intensity of the retained protein is then quantified.

Methodology:

-

Cells stably expressing the GFP-tagged bromodomain of interest are cultured on glass coverslips.

-

The cells are treated with this compound or a vehicle control for a specified period.

-

The cells are washed with a buffer containing a mild detergent (e.g., Triton X-100) to extract soluble proteins.

-

The remaining chromatin-bound GFP-tagged protein is fixed.

-

The fluorescence intensity of the nuclei is quantified using microscopy and image analysis software.

-

A decrease in nuclear fluorescence in this compound-treated cells compared to control cells indicates displacement of the bromodomain from chromatin.[6]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and the biological context of this compound's action, the following diagrams are provided.

The SWI/SNF complex, the target of this compound, is a key regulator of chromatin structure and gene expression. By inhibiting the bromodomain-mediated binding of SMARCA2/4 to acetylated histones, this compound disrupts the normal function of this complex.

Conclusion

This compound is a well-characterized chemical probe with high affinity and selectivity for the bromodomains of SMARCA2, SMARCA4, and PB1(5). The experimental protocols outlined in this guide provide a foundation for the robust assessment of its binding and cellular activity. The ability of this compound to displace these critical SWI/SNF components from chromatin makes it a valuable tool for studying the roles of these proteins in gene regulation, DNA repair, and disease, particularly in the context of cancer where the SWI/SNF complex is frequently mutated.[2][6][7] Researchers using this compound can leverage this information to design and interpret their experiments with greater confidence.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]

PFI-3's Impact on Chromatin Accessibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-3 is a potent and selective small molecule inhibitor of the bromodomains of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the catalytic subunits of the mammalian SWI/SNF chromatin remodeling complex. By targeting these bromodomains, this compound effectively disrupts the interaction of the SWI/SNF complex with chromatin, leading to significant downstream effects on chromatin accessibility and gene regulation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on chromatin accessibility, and its implications for cancer therapy, particularly in sensitizing cancer cells to DNA damaging agents.

Introduction

The accessibility of chromatin is a fundamental determinant of gene expression and other DNA-templated processes. The SWI/SNF complex is a key regulator of chromatin structure, utilizing the energy from ATP hydrolysis to remodel nucleosomes. The bromodomains of its catalytic subunits, SMARCA2 and SMARCA4, are critical for recognizing acetylated histones and tethering the complex to specific genomic loci. This compound has emerged as a valuable chemical probe to investigate the functions of these bromodomains and as a potential therapeutic agent. This guide will detail the molecular mechanisms of this compound and its effects on chromatin accessibility, with a focus on its role in the DNA damage response.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the bromodomains of SMARCA2 and SMARCA4, preventing their binding to acetylated lysine residues on histone tails. This inhibition disrupts the recruitment and stable association of the SWI/SNF complex with chromatin.[1][2] The dissociation of the SWI/SNF complex from its target sites leads to alterations in local chromatin structure, thereby affecting the accessibility of DNA to transcription factors and the DNA repair machinery.

Signaling Pathway of this compound in the Context of DNA Damage

The primary consequence of this compound treatment in the context of oncology is the sensitization of cancer cells to DNA damaging agents. This is achieved by impairing the DNA damage response (DDR), a critical pathway for cell survival upon genotoxic stress. The SWI/SNF complex is an essential component of the DDR, and its this compound-induced dissociation from chromatin leads to defects in the repair of DNA double-strand breaks (DSBs).

Caption: this compound inhibits the SWI/SNF complex, impairing DNA repair and sensitizing cancer cells to DNA damage.

Quantitative Data on this compound's Effect on Chromatin Binding

| Parameter | Control | This compound (50 µM) | Fold Change | Reference |

| BRG1 Longer-Lived Stable Binding Fraction (%) | ~15% | ~5% | ~3-fold decrease | [3] |

| BAF155 Longer-Lived Stable Binding Fraction (%) | ~12% | ~4% | ~3-fold decrease | [3] |

Note: The data above is derived from single-molecule tracking experiments and represents the fraction of molecules exhibiting long-lived stable binding to chromatin. This serves as a proxy for the effect on overall stable chromatin association.

Experimental Protocols

Cell Treatment with this compound for Chromatin Accessibility Studies

This protocol provides a general framework for treating cells with this compound prior to chromatin accessibility analysis (e.g., ATAC-seq) or chromatin immunoprecipitation (ChIP).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

-

This compound Treatment:

-

Thaw this compound stock solution and dilute to the desired final concentration in pre-warmed complete medium. A typical concentration range for this compound is 1-50 µM.[3]

-

Aspirate the old medium from the cells and replace it with the this compound containing medium.

-

For the vehicle control, add an equivalent volume of DMSO to the complete medium.

-

The treatment duration can vary depending on the experimental goals, ranging from a few hours to 24 hours or longer.

-

-

Cell Harvesting:

-

After the treatment period, aspirate the medium and wash the cells once with PBS.

-

Harvest the cells by trypsinization or by scraping, depending on the cell line and downstream application.

-

Proceed immediately to the desired chromatin analysis protocol (e.g., ATAC-seq or ChIP).

-

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

This protocol outlines the key steps for performing ATAC-seq on this compound treated cells to assess genome-wide changes in chromatin accessibility.

Caption: A generalized workflow for performing ATAC-seq to analyze chromatin accessibility.

Procedure Outline:

-

Nuclei Isolation: Lyse this compound treated and control cells in a hypotonic buffer to release intact nuclei.

-

Tagmentation: Incubate the isolated nuclei with Tn5 transposase, which will simultaneously cut and ligate sequencing adapters into accessible chromatin regions.

-

DNA Purification: Purify the tagmented DNA to remove the transposase and other cellular proteins.

-

PCR Amplification: Amplify the tagmented DNA using PCR with indexed primers to generate a sequencing library.

-

Library Purification and QC: Purify the PCR product and assess the library quality and size distribution.

-

Sequencing: Perform paired-end high-throughput sequencing of the ATAC-seq library.

-

Data Analysis: Align reads to a reference genome, call peaks to identify regions of open chromatin, and perform differential accessibility analysis between this compound treated and control samples.

Chromatin Immunoprecipitation (ChIP)

This protocol describes the general steps for performing ChIP to measure the occupancy of SWI/SNF subunits (e.g., SMARCA4/BRG1) on chromatin following this compound treatment.

Caption: A standard workflow for ChIP-seq to map protein-DNA interactions.

Procedure Outline:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a SWI/SNF subunit (e.g., SMARCA4).

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the DNA.

-

Analysis: Quantify the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

This compound is a critical tool for dissecting the role of the SWI/SNF complex in chromatin regulation. Its ability to displace the complex from chromatin has profound effects on chromatin accessibility, although publicly available genome-wide quantitative data remains limited. The primary and most studied consequence of this compound treatment is the impairment of the DNA damage response, which holds significant promise for its use as a sensitizing agent in cancer therapy. The protocols and pathways described in this guide provide a framework for researchers to further investigate the impact of this compound on chromatin dynamics and its therapeutic potential. Further studies employing techniques like ATAC-seq and ChIP-seq are necessary to fully elucidate the genome-wide consequences of this compound-mediated SWI/SNF inhibition on chromatin accessibility.

References

PFI-3: A Technical Guide to its Modulation of Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-3 is a potent and selective chemical probe that targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, specifically SMARCA2 (BRM), SMARCA4 (BRG1), and PB1(5). By inhibiting these key epigenetic readers, this compound disrupts the normal function of the SWI/SNF complex, leading to significant alterations in gene expression and cellular processes. This technical guide provides an in-depth overview of the biological pathways modulated by this compound, with a focus on its role in sensitizing cancer cells to DNA damaging agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

The SWI/SNF complex is an ATP-dependent chromatin remodeling machinery that plays a crucial role in regulating gene expression by altering the structure of chromatin. The bromodomains of its catalytic subunits, SMARCA2 and SMARCA4, are responsible for recognizing and binding to acetylated lysine residues on histones, thereby targeting the complex to specific genomic loci. This compound is a cell-permeable small molecule inhibitor that selectively binds to the bromodomains of SMARCA2 and SMARCA4 with high affinity, preventing their association with chromatin.[1] This inhibitory action forms the basis of this compound's biological effects, which are most prominently observed in the context of DNA damage response and cancer therapy.[2]

Core Mechanism of Action: Inhibition of SWI/SNF-Mediated DNA Repair

The primary and most well-characterized biological pathway modulated by this compound is the DNA Damage Response (DDR). The SWI/SNF complex is a critical component of the cellular machinery that repairs DNA double-strand breaks (DSBs). By inhibiting the chromatin binding of SMARCA2 and SMARCA4, this compound effectively stalls the DNA repair process, leading to an accumulation of DNA damage.[2] This sensitizes cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents like doxorubicin.[2]

References

The Role of PFI-3 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PFI-3 is a potent and selective small molecule inhibitor of the bromodomains of several key proteins within the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, including SMARCA2, SMARCA4, and PBRM1. While exhibiting minimal single-agent cytotoxicity in many cancer cell lines, this compound has emerged as a promising chemosensitizing agent. By disrupting the ability of the SWI/SNF complex to bind to chromatin, this compound impairs the DNA damage response (DDR), specifically hindering the repair of double-strand breaks (DSBs). This mechanism of action renders cancer cells, particularly those dependent on SWI/SNF for DNA repair, more susceptible to the cytotoxic effects of DNA-damaging chemotherapeutics such as doxorubicin and temozolomide. This guide provides an in-depth overview of the function of this compound in cancer biology, detailing its mechanism of action, presenting key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action of this compound

This compound is a chemical probe that selectively targets the bromodomains of the SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) ATPase subunits, as well as the fifth bromodomain of PBRM1 (BAF180), all of which are components of the SWI/SNF chromatin remodeling complex.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby tethering the SWI/SNF complex to specific regions of chromatin.

The primary mechanism of action of this compound in cancer biology is the disruption of the DNA damage response.[2][3] In response to DNA double-strand breaks induced by genotoxic agents, the SWI/SNF complex is recruited to the sites of damage to remodel chromatin and facilitate access for DNA repair machinery.[2] this compound, by competitively binding to the bromodomains of SWI/SNF subunits, prevents their association with acetylated histones at the damage sites.[2][3] This leads to:

-

Impaired DNA Double-Strand Break (DSB) Repair: The inability of the SWI/SNF complex to remodel chromatin at DSBs hinders the recruitment and function of downstream repair proteins, leading to an accumulation of DNA damage.[2]

-

Aberrant Damage Checkpoints: The disruption of proper DNA repair signaling can lead to malfunctions in cell cycle checkpoints, which are critical for allowing time for DNA repair before proceeding with cell division.[3]

-

Enhanced Cell Death: The accumulation of unrepaired DNA damage ultimately triggers cellular demise through pathways such as necrosis and senescence, particularly when used in combination with DNA-damaging chemotherapy.[3][4]

Signaling Pathway Diagram

Caption: this compound inhibits SWI/SNF chromatin binding, impairing DNA repair.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Binding Affinity and Potency of this compound

| Target | Assay Type | Value (Kd) | Reference(s) |

| SMARCA2/4 | Isothermal Titration Calorimetry (ITC) | 89 nM | |

| SMARCA2 Bromodomain | BROMOScan | 55-110 nM | |

| SMARCA4 Bromodomain | BROMOScan | 55-110 nM |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Endpoint | This compound Concentration | Effect | Reference(s) |

| H1299 | Lung Cancer | Cell Viability | IC50 | Varies | Significant cytotoxicity as a single agent. | [3] |

| A549 | Lung Cancer | Cell Viability | IC50 | > 10 µM | Low single-agent cytotoxicity; sensitizes to doxorubicin. | [3] |

| HT29 | Colon Cancer | Cell Viability | IC50 | > 10 µM | Low single-agent cytotoxicity; sensitizes to doxorubicin. | [3] |

| H460 | Lung Cancer | Cell Viability | IC50 | > 10 µM | Low single-agent cytotoxicity; sensitizes to doxorubicin. | [3] |

| Various | Multiple Cancers | Cell Viability | IC50 | Varies | A wide range of IC50 values are available in the Genomics of Drug Sensitivity in Cancer database. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if this compound treatment reduces the association of SWI/SNF complex subunits (e.g., SMARCA4) with specific genomic loci.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549) and grow to 80-90% confluency. Treat cells with DMSO (vehicle control) or this compound at the desired concentration and time course. Induce DNA damage with a genotoxic agent (e.g., doxorubicin) for a specified period before harvesting.

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

-

Cell Lysis and Chromatin Shearing: Harvest and wash the cells with ice-cold PBS. Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for a SWI/SNF subunit (e.g., anti-SMARCA4) or a negative control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target genomic regions.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound, alone or in combination with a chemotherapeutic agent, on cancer cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound, a chemotherapeutic agent (e.g., doxorubicin), or a combination of both. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).

Senescence-Associated β-Galactosidase Staining

Objective: To detect cellular senescence induced by this compound and chemotherapy.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound and/or a chemotherapeutic agent as described for the cell viability assay.

-

Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

-

Staining: Wash the cells with PBS and incubate with the β-galactosidase staining solution (containing X-gal) at 37°C (without CO2) for 12-16 hours.

-

Microscopy: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the cells under a light microscope and count the percentage of blue-stained (senescent) cells.

Necrosis/Apoptosis Assay (Propidium Iodide and Annexin V Staining)

Objective: To quantify the percentage of necrotic and apoptotic cells following treatment.

Protocol:

-

Cell Culture and Treatment: Treat cells in a multi-well plate with this compound and/or a chemotherapeutic agent.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

γH2AX Foci Formation Assay

Objective: To visualize and quantify DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or a DNA-damaging agent.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the chemosensitizing effects of this compound.

Caption: A typical workflow for studying this compound's effects in cancer cells.

Conclusion and Future Directions

This compound represents a valuable tool for dissecting the role of the SWI/SNF complex in cancer biology and holds therapeutic promise as a chemosensitizing agent. Its ability to disrupt DNA repair mechanisms highlights a key vulnerability in cancer cells that can be exploited in combination therapies. Future research should focus on identifying predictive biomarkers to determine which tumors are most likely to respond to this compound-based combination therapies. Furthermore, while this compound itself is a chemical probe, the development of clinical-grade inhibitors targeting the bromodomains of the SWI/SNF complex could offer a novel strategy to overcome chemoresistance in a range of malignancies. However, it is also important to consider studies suggesting that targeting the ATPase domain of SWI/SNF subunits may be a more effective approach for achieving direct anti-proliferative effects. A thorough investigation of both strategies is warranted to fully realize the therapeutic potential of targeting the SWI/SNF complex in cancer.

References

- 1. Combination Index (CI) values for the two-drug combination against A549 cell viability. [plos.figshare.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Combination index (CI) of the combination treatment of fisetin-doxorubicin and acacetin-doxorubicin in NSCLC cells. [plos.figshare.com]

PFI-3: A Comprehensive Technical Guide to a Selective Bromodomain Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-3 is a potent and selective chemical probe for the bromodomains of the SMARCA (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin) family of proteins, specifically targeting SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of Polybromo-1 (PB1/PBRM1).[1][2][3] These proteins are crucial components of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression, DNA repair, and cell differentiation by altering nucleosome structure.[3][4] This guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, experimental protocols, and its application in bromodomain research.

Biochemical Profile and Selectivity

This compound is a cell-permeable small molecule that exhibits high-affinity binding to its target bromodomains.[5] Its selectivity has been extensively profiled against a broad panel of human bromodomains, demonstrating a significant preference for the family VIII bromodomains.

Table 1: Binding Affinity of this compound for Target Bromodomains

| Target Bromodomain | Dissociation Constant (Kd) | IC50 | Assay Method | Reference |

| SMARCA4 (BRG1) | 89 nM | 89 nM | Isothermal Titration Calorimetry (ITC) | [2][4] |

| SMARCA2 (BRM) | 55 nM | - | BROMOScan | [6] |

| PB1 (5th Bromodomain) | 48 nM | - | BROMOScan | [2] |

Table 2: Selectivity Profile of this compound

| Assay Type | Profile | Key Findings | Reference |

| BROMOScan | Screened against 32 bromodomains | Selective for SMARCA2/4 and PB1(5) with over 30-fold selectivity against other sub-families. | [7][8] |

| Kinase Panel | Screened against 36 kinases | No significant cross-reactivity observed. | [3] |

| Receptor/Enzyme Panel | Screened against 102 cellular receptors and 30 enzymes | Minor interactions with four GPCRs at micromolar concentrations. | [1] |

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of the SMARCA2/4 and PB1(5) bromodomains. This occupation prevents the bromodomain from recognizing and binding to acetylated histone tails, a critical step for the recruitment and stabilization of the SWI/SNF complex on chromatin.[9][10] By inhibiting this interaction, this compound effectively displaces the SWI/SNF complex from its target genomic loci, leading to alterations in chromatin structure and gene expression.[9][10]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the SWI/SNF complex and its downstream effects.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (bromodomain protein), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation:

-

Dialyze the purified bromodomain protein extensively against the ITC buffer (e.g., PBS, pH 7.4).

-

Dissolve this compound in the same final dialysis buffer to the desired concentration (typically 10-20 times the protein concentration).

-

Degas both the protein and this compound solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the bromodomain protein into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small injections of this compound into the protein solution while monitoring the heat change.

-

A control titration of this compound into buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

-

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

FRAP is used to assess the mobility of fluorescently tagged proteins in living cells. Inhibition of a bromodomain's interaction with chromatin by this compound will increase the mobility of the bromodomain-containing protein, resulting in a faster fluorescence recovery time.

Methodology:

-

Cell Culture and Transfection:

-

Culture cells (e.g., U2OS) in appropriate media.

-

Transfect cells with a plasmid encoding a GFP-tagged bromodomain-containing protein (e.g., GFP-SMARCA2).

-

-

Compound Treatment:

-

Treat the transfected cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-24 hours). In some cases, pre-treatment with a histone deacetylase inhibitor like SAHA can enhance the assay window.

-

-

FRAP Imaging:

-

Identify a region of interest (ROI) within the nucleus of a GFP-expressing cell.

-

Acquire pre-bleach images.

-

Photobleach the ROI with a high-intensity laser.

-

Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the bleached area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached region over time.

-

Normalize the recovery data and calculate the half-maximal recovery time (t1/2) and the mobile fraction. A decrease in t1/2 upon this compound treatment indicates target engagement.

-

In Situ Cell Extraction Assay for Chromatin Binding

This assay determines the ability of this compound to displace bromodomain-containing proteins from chromatin in cells.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells expressing a GFP-tagged bromodomain (e.g., HeLa cells with GFP-SMARCA2) on coverslips.

-

Treat the cells with this compound or a vehicle control.

-

-

Detergent Extraction:

-

Gently wash the cells with PBS.

-

Permeabilize the cells with a buffer containing a mild detergent (e.g., Triton X-100) to remove soluble, non-chromatin-bound proteins.

-

-

Fixation and Imaging:

-

Fix the remaining chromatin-bound proteins with paraformaldehyde.

-

Counterstain the nuclei with a DNA dye (e.g., Hoechst).

-

Acquire fluorescence images using a microscope.

-

-

Data Analysis:

-

Quantify the mean GFP signal per nucleus. A dose-dependent decrease in the nuclear GFP signal upon this compound treatment indicates displacement from chromatin.[7]

-

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a bromodomain inhibitor like this compound.

References

- 1. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 6. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. medchemexpress.com [medchemexpress.com]

Initial Studies on the Therapeutic Potential of PFI-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on PFI-3, a selective chemical probe for the bromodomains of the SWI/SNF chromatin remodeling complex. The document outlines the compound's mechanism of action, summarizes key quantitative data, details experimental protocols used in its evaluation, and visualizes its role in relevant biological pathways.

Introduction

This compound is a potent and cell-permeable small molecule inhibitor that selectively targets the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and PB1(5), which are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2] The SWI/SNF complex plays a crucial role in regulating gene expression, differentiation, and DNA repair by altering chromatin structure.[3] Initial research has focused on the therapeutic potential of this compound, particularly in oncology, by exploiting its ability to modulate the DNA damage response in cancer cells.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of the SMARCA2 and SMARCA4 bromodomains. This action prevents the recruitment of the SWI/SNF complex to chromatin, particularly at sites of DNA damage.[4][5] By inhibiting the chromatin binding of the SWI/SNF complex, this compound disrupts the efficient repair of DNA double-strand breaks (DSBs), a common mechanism of action for many chemotherapeutic agents.[4][5] Consequently, while this compound demonstrates minimal toxicity as a standalone agent, it acts synergistically with DNA-damaging drugs to enhance their cytotoxic effects in cancer cells that are dependent on the SWI/SNF complex for DNA repair.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound in initial studies.

| Parameter | Value | Target(s) | Assay Type | Reference |

| Binding Affinity (Kd) | 89 nM | SMARCA2/4 | Isothermal Titration Calorimetry | [2][6] |

| BROMOScan Kd | 55 - 110 nM | SMARCA2, SMARCA4 | BROMOScan | [2] |

| IC50 | 89 nM | SWI/SNF Bromodomains | Not Specified | [7] |

Signaling Pathway and Therapeutic Strategy

The primary therapeutic strategy investigated for this compound is its use as a sensitizing agent in combination with conventional chemotherapy. The signaling pathway diagram below illustrates this mechanism.

Caption: Mechanism of this compound in sensitizing cancer cells to DNA damaging agents.

Key Experimental Protocols

Detailed methodologies for pivotal experiments are crucial for the replication and extension of these initial findings.

In Situ Cell Extraction for Chromatin Binding

This assay is used to visually and quantitatively assess the ability of this compound to displace bromodomain-containing proteins from chromatin within intact cells.[5][8]

Protocol:

-

Cell Culture and Transfection:

-

Seed cells (e.g., U2OS or HeLa) on glass coverslips.

-

Transfect cells with a plasmid expressing a GFP-tagged bromodomain of interest (e.g., SMARCA2 bromodomain).

-

Allow for protein expression for 24-48 hours.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

-

-

In Situ Extraction:

-

Wash the cells once with ice-cold PBS.

-

Incubate the cells in a cytoskeleton (CSK) buffer containing a non-ionic detergent (e.g., Triton X-100) on ice. This removes soluble, non-chromatin-bound proteins.

-

Wash again with PBS.

-

-

Fixation and Staining:

-

Fix the remaining chromatin-bound proteins with 4% paraformaldehyde.

-

Counterstain the nuclei with a DNA dye such as Hoechst or DAPI.

-

-

Imaging and Analysis:

-

Acquire images using fluorescence microscopy.

-

Quantify the mean GFP signal intensity per nucleus. A decrease in nuclear GFP signal in this compound-treated cells compared to the control indicates displacement from chromatin.

-

Cell Death ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies histone-complexed DNA fragments (nucleosomes) in the cytoplasm, which is a hallmark of apoptosis and other forms of cell death.[3][9]

Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., glioblastoma LN229 cells) in a 96-well plate.

-

Treat the cells with the chemotherapeutic agent (e.g., temozolomide), this compound, the combination of both, or a vehicle control.

-

Incubate for a defined period (e.g., 48-72 hours).

-

-

Cell Lysis:

-

Centrifuge the plate to pellet the cells.

-

Remove the supernatant and add the provided lysis buffer to the cells.

-

Incubate to lyse the cells and release cytoplasmic nucleosomes.

-

-

ELISA Procedure:

-

Centrifuge the plate again to pellet nuclei and cell debris.

-

Transfer the supernatant (containing the cytoplasmic fraction) to a new streptavidin-coated microplate.

-

Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies and incubate. This allows the formation of a sandwich complex of the nucleosome captured by the antibodies.

-

Wash away unbound components.

-

-

Detection and Quantification:

-

Add a peroxidase substrate (e.g., ABTS). The amount of color development is proportional to the amount of nucleosomes.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Normalize the results to a control group to determine the fold-increase in cell death.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the chemosensitizing potential of this compound.

Caption: A generalized experimental workflow for assessing this compound's chemosensitization effects.

Conclusion and Future Directions

Initial studies on this compound have established its role as a selective inhibitor of the SWI/SNF complex bromodomains and have provided a strong rationale for its development as a chemosensitizing agent.[4][5] The compound's ability to disrupt DNA repair processes in cancer cells highlights a promising therapeutic strategy, particularly for tumors reliant on SWI/SNF activity for survival.[4] Further research is warranted to explore the efficacy of this compound and its analogs in a broader range of cancer types, to conduct in vivo studies in relevant animal models, and to fully elucidate the molecular determinants of sensitivity to this compound-based combination therapies.[3][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 7. stemcell.com [stemcell.com]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

Methodological & Application

PFI-3 Treatment Protocol for In Vitro Cancer Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-3 is a potent and selective chemical probe that targets the bromodomains of the ATPase subunits of the SWI/SNF chromatin remodeling complex, specifically SMARCA2 (BRM) and SMARCA4 (BRG1). By inhibiting these bromodomains, this compound disrupts the recruitment of the SWI/SNF complex to acetylated histones, thereby modulating gene expression. In the context of oncology, this compound has demonstrated significant utility in sensitizing a variety of cancer cell lines to DNA-damaging chemotherapeutic agents. This document provides detailed application notes and protocols for the use of this compound in in vitro cancer studies, with a focus on combination therapies.

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical regulator of chromatin structure and gene expression. Its ATPase subunits, SMARCA2 and SMARCA4, play a vital role in DNA repair processes. Many cancer cells exhibit a dependency on the SWI/SNF complex for their survival and proliferation, particularly in the context of DNA damage response.

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the SMARCA2/4 bromodomains. While this compound often exhibits minimal cytotoxicity as a standalone agent, its primary therapeutic potential lies in its ability to synergistically enhance the efficacy of DNA-damaging agents such as doxorubicin and temozolomide. This synergistic effect is achieved by impairing the cancer cells' ability to repair chemotherapy-induced DNA lesions, leading to increased cell death via mechanisms such as necrosis and senescence.

Data Presentation

This compound Binding Affinity and Selectivity

| Target | Binding Affinity (Kd, nM) |

| SMARCA4 | 72 |

| SMARCA2A | 110 |

| SMARCA2B | 110 |

| PB1(5) | 55 |

Table 1: Binding affinities of this compound for various bromodomains as determined by cell-free assays.

Synergistic Effects of this compound with Chemotherapeutic Agents

| Cell Line | Combination Agent | IC50 (this compound alone, µM) | IC50 (Combination, µM) | Combination Index (CI) |

| A549 (Lung Cancer) | Doxorubicin | >100 | Not explicitly stated, but synergistic | < 1 (Synergistic) |

| HT29 (Colon Cancer) | Doxorubicin | >100 | Not explicitly stated, but synergistic | < 1 (Synergistic) |

| H460 (Lung Cancer) | Doxorubicin | Not available | Not explicitly stated, but synergistic | < 1 (Synergistic) |

| H1299 (Lung Cancer) | Doxorubicin | Not available | Not explicitly stated, but synergistic | < 1 (Synergistic) |

| Glioblastoma Cells | Temozolomide | Not cytotoxic alone | Markedly enhanced TMZ efficacy | Synergistic |

Table 2: Summary of the synergistic effects of this compound in combination with chemotherapeutic agents in various cancer cell lines. While specific IC50 values for the combinations are not consistently reported in the literature, the synergistic nature of the interaction is well-documented.[1][2]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in sensitizing cancer cells to DNA damage.

Caption: this compound inhibits the SWI/SNF complex, preventing DNA repair and increasing cell death.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of this compound and a chemotherapeutic agent.

Caption: Experimental workflow for this compound combination studies.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: A549 (human lung carcinoma), HT29 (human colorectal adenocarcinoma), U2OS (human osteosarcoma), and various glioblastoma cell lines are suitable for these studies.

-

Culture Media: Use appropriate media and supplements (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) as recommended for the specific cell line.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C.

-

Chemotherapeutic Agent Stock Solution: Prepare a stock solution of the DNA-damaging agent (e.g., doxorubicin, temozolomide) in a suitable solvent (e.g., water or DMSO). Store as recommended by the manufacturer.

In Situ Cell Extraction Assay

This assay is used to assess the ability of this compound to displace bromodomain-containing proteins from chromatin.

Materials:

-

U2OS cells stably expressing a GFP-tagged bromodomain of interest (e.g., SMARCA4).

-

This compound.

-

Trichostatin A (TSA) - an HDAC inhibitor to increase histone acetylation.

-

Detergent extraction buffer (e.g., PBS with 0.5% Triton X-100).

-

Fixative (e.g., 4% paraformaldehyde).

-

DAPI or Hoechst for nuclear staining.

Protocol:

-

Seed the U2OS cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations (e.g., 1-50 µM) and TSA (e.g., 1 µM) for 2-4 hours.

-

Wash the cells briefly with PBS.

-

Incubate the cells with the detergent extraction buffer for 5-10 minutes on ice to remove soluble, non-chromatin-bound proteins.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Stain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides and visualize using fluorescence microscopy.

-

Quantify the GFP signal remaining in the nucleus to determine the extent of displacement.

Colony Formation Assay

This assay assesses the long-term effect of this compound and chemotherapy on the proliferative capacity of single cells.

Materials:

-

Cancer cell lines of interest.

-

6-well plates.

-

This compound and chemotherapeutic agent.

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol).

Protocol:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound, the chemotherapeutic agent, or the combination at desired concentrations. A common protocol is to treat with the chemotherapeutic agent for a shorter duration (e.g., 2-24 hours), wash it out, and then add this compound for a longer period.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Wash the wells with PBS.

-

Fix the colonies with methanol or 4% paraformaldehyde for 15-20 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells.

-

Annexin V-FITC (or another fluorophore) and PI staining kit.

-

Binding buffer.

-

Flow cytometer.

Protocol:

-

Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired duration (e.g., 24-72 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a valuable tool for investigating the role of the SWI/SNF complex in cancer biology and for exploring novel combination therapeutic strategies. By inhibiting the bromodomains of SMARCA2 and SMARCA4, this compound effectively sensitizes cancer cells to DNA-damaging agents. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vitro studies utilizing this compound. Careful optimization of cell line-specific conditions and drug concentrations is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Optimal Concentration of PFI-3 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of PFI-3, a selective inhibitor of the SMARCA2/4 bromodomains, for various cell culture experiments. This compound has been shown to have minimal cytotoxic effects as a single agent but can synergistically sensitize cancer cells to DNA-damaging chemotherapeutic agents.

Mechanism of Action

This compound is a potent and cell-permeable small molecule that selectively targets the bromodomains of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1).[1][2] These proteins are catalytic subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism for recruiting chromatin-modifying complexes to specific genomic loci. By inhibiting the SMARCA2/4 bromodomains, this compound disrupts the localization and function of the SWI/SNF complex, leading to alterations in gene expression.[2] In the context of cancer, this disruption can impair DNA repair processes, thereby sensitizing cancer cells to DNA-damaging agents.

Data Presentation: this compound Concentration in Cell Culture

The optimal concentration of this compound is cell-line dependent and assay-specific. The following tables summarize key quantitative data for this compound in various contexts.

Table 1: Biochemical and Cell-Based IC50 Values for this compound

| Target/Assay | IC50/Kd | Notes |

| SMARCA2/4 bromodomains (Biochemical) | Kd = 89 nM | Isothermal titration calorimetry.[1] |

| GFP-tagged SMARCA2 bromodomain displacement (Cell-based) | IC50 = 5.78 µM | In-cell chromatin binding assay. |

Table 2: Reported Effective Concentrations of this compound in Cell Culture

| Cell Type | Application | This compound Concentration | Treatment Duration | Notes |

| Trophoblast Stem Cells | Differentiation Studies | 2 µM | 24 hours - 4 days | This compound was used to induce differentiation.[3] |

| Various Cancer Cell Lines | DNA Unwinding Assay | 1, 5, or 10 µM | 30 minutes | In vitro assay with supercoiled pBR322 DNA.[1] |

| Human Cancer Cell Lines | Sensitization to Doxorubicin | General guidance: Use a concentration with low single-agent toxicity. A starting range of 1-10 µM is recommended for initial synergy studies. | 24 - 72 hours | This compound shows synergistic effects with DNA-damaging agents. The precise concentration for sensitization should be determined empirically for each cell line. |

Table 3: IC50 Values of this compound in Various Cancer Cell Lines (from the Genomics of Drug Sensitivity in Cancer Project)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | > 10 |

| HCT-116 | Colon Carcinoma | > 10 |

| MCF7 | Breast Carcinoma | > 10 |

| U-2 OS | Osteosarcoma | > 10 |

| HeLa | Cervical Carcinoma | > 10 |

Note: The IC50 values from the GDSC project for this compound as a single agent are generally high, supporting the observation that it has low single-agent cytotoxicity. The primary utility of this compound in many cancer cell lines is in combination with other therapeutic agents.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability, both as a single agent and in combination with a DNA-damaging agent like doxorubicin.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Doxorubicin (stock solution in sterile water or DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment:

-

Single Agent: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 20 µM. Add 100 µL of the diluted this compound to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.

-

Combination Treatment: Prepare a dose-response matrix. Treat cells with varying concentrations of this compound (e.g., a fixed concentration with low single-agent toxicity, such as 2 µM) and serial dilutions of doxorubicin.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound in combination with a DNA-damaging agent.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Doxorubicin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or doxorubicin as described in the cell viability assay protocol. Include untreated and single-agent controls.

-

Cell Harvesting: After the desired treatment period (e.g., 48 hours), collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for PARP Cleavage

This protocol is to detect the cleavage of PARP, a hallmark of apoptosis, following treatment with this compound and a DNA-damaging agent.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Doxorubicin

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-total PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Compare the levels of cleaved PARP between different treatment groups, normalizing to the loading control. An increase in the cleaved PARP fragment indicates apoptosis.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the SWI/SNF complex, impairing DNA repair and promoting apoptosis.

Experimental Workflow for this compound and Doxorubicin Co-treatment

Caption: Workflow for assessing this compound and doxorubicin co-treatment effects in cell culture.

References

Application Notes and Protocols for PFI-3: A Selective Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-3 is a potent and selective, cell-permeable chemical probe that targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) family of chromatin remodeling complexes.[1][2] Specifically, it inhibits the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and Polybromo-1 (PB1/BAF180), with a dissociation constant (Kd) of approximately 89 nM for SMARCA2/4.[1] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound displaces the BAF complex from chromatin, thereby modulating gene expression.[3] This activity makes this compound a valuable tool for investigating the role of the SWI/SNF complex in various biological processes, including stem cell differentiation and cancer biology.[1][3]

It is important to note that while both this compound's targets and Bromodomain and PHD Finger Containing Protein 1 (BRPF1) are bromodomain-containing proteins involved in chromatin regulation, they belong to different protein complexes. This compound selectively inhibits components of the BAF (SWI/SNF) complex, whereas BRPF1 is a core component of the MOZ/MORF histone acetyltransferase (HAT) complex. Current scientific literature does not indicate that this compound directly inhibits BRPF1.

Data Presentation

Table 1: this compound Solubility

| Solvent | Concentration | Remarks |

| DMSO | ≥15.15 mg/mL | Sonication may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[4] |

| Ethanol | ≥2.97 mg/mL | Gentle warming and sonication may be required. |

| DMF | 25 mg/mL | |

| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL | |

| Water | Insoluble |

Table 2: this compound Stability and Storage

| Form | Storage Temperature | Stability |

| Solid (Powder) | -20°C | ≥ 4 years[1] |

| Stock Solution (in DMSO) | -20°C | 1 year |

| -80°C | 2 years |

Note: For optimal results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Aliquoting stock solutions is advised to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder (MW: 321.37 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 3.21 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Vortex and/or sonicate the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as indicated in Table 2.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

-

Ensure the final DMSO concentration in the cell culture is at a non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in the experiment.